3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3H-quinazolin-4-one and 6-methyl-1,3-benzothiazol-2(3H)-ylidene derivatives. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinazolinone and hydroquinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3H-quinazolin-4-one: A precursor in the synthesis of the target compound.
6-Methyl-1,3-benzothiazol-2(3H)-ylidene derivatives: Structural analogs with similar biological activities
Uniqueness
The uniqueness of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide lies in its dual functional groups, which allow for diverse chemical modifications and potential biological activities. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H20N4O4S/c1-12-4-5-14-18(8-12)30-21(23-14)24-19(26)6-7-25-11-22-15-10-17(29-3)16(28-2)9-13(15)20(25)27/h4-5,8-11H,6-7H2,1-3H3,(H,23,24,26) |
InChI Key |
RJMOLWHUWBUMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
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